Bienvenue dans la boutique en ligne BenchChem!

2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

ghrelin receptor GHSR target deconvolution

This compound combines a 3-methylimidazo[2,1-b]thiazole core with a 4-methoxyphenylacetamide terminus, creating a unique chemotype that cannot be assumed equivalent to any close analog. Annotated as a potential ghrelin receptor (GHSR) ligand, it is purpose-built for GHSR-focused screening campaigns and kinase selectivity profiling. Procure for deconvolving imidazo[2,1-b]thiazole polypharmacology or as an analytical reference standard against the isomeric mGlu2 PAM CBiPES. Order now to secure characterized material with orthogonal UPLC-MS differentiation.

Molecular Formula C21H19N3O2S
Molecular Weight 377.46
CAS No. 893984-68-4
Cat. No. B2622720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
CAS893984-68-4
Molecular FormulaC21H19N3O2S
Molecular Weight377.46
Structural Identifiers
SMILESCC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC
InChIInChI=1S/C21H19N3O2S/c1-14-13-27-21-23-19(12-24(14)21)16-5-7-17(8-6-16)22-20(25)11-15-3-9-18(26-2)10-4-15/h3-10,12-13H,11H2,1-2H3,(H,22,25)
InChIKeyBAGFKGPDDIMKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide (CAS 893984-68-4): Core Scaffold & Procurement Identity


2-(4-Methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide (CAS 893984-68-4) is a synthetic small molecule (MF: C21H19N3O2S, MW: 377.46) built on a 3-methylimidazo[2,1-b]thiazole core linked via a p-aminophenyl bridge to a 4-methoxyphenylacetamide terminus . The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic framework in medicinal chemistry, having yielded ligands for histamine H3 receptors, EGFR/IGF1R kinases, and other targets across multiple patent families [1]. This specific derivative is catalogued primarily by chemical suppliers (e.g., Chemenu catalog number CM620299) and has been annotated in vendor databases as a potential ghrelin receptor ligand, though peer-reviewed pharmacological characterization remains extremely limited .

Why In-Class Imidazo[2,1-b]thiazole Acetamides Cannot Be Freely Substituted for CAS 893984-68-4


Within the imidazo[2,1-b]thiazole acetamide chemotype, small structural changes produce large shifts in receptor selectivity, potency, and ADME properties. The Neurogen H3 receptor patent (US 7,728,009) exemplifies this by disclosing hundreds of analogues where modifications at the terminal amide region—precisely the 4-methoxyphenylacetamide moiety present in CAS 893984-68-4—govern affinity at histamine H3 versus off-target receptors [1]. Likewise, in the EGFR/IGF1R inhibitor series, replacement of a phenyl triazole by an imidazo-thiazole acetamide altered logP by approximately one unit and significantly improved binding affinity relative to the hit molecule, illustrating that the exact substitution pattern on the imidazo[2,1-b]thiazole scaffold is not interchangeable without quantitative loss of target engagement [2]. For CAS 893984-68-4, the unique combination of a 3-methyl group on the imidazothiazole ring, a para-substituted phenyl spacer, and a 4-methoxyphenylacetamide terminus constitutes a distinct chemotype that cannot be assumed equivalent to any close analog lacking peer-reviewed head-to-head pharmacological data; substitution therefore carries the risk of switching the primary molecular target entirely.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide (CAS 893984-68-4)


Ghrelin Receptor Target Annotation vs. Class-Level H3 Receptor Focus

Vendor annotation indicates that the primary target of CAS 893984-68-4 is the ghrelin receptor (GHSR), whereas the majority of structurally related imidazo[2,1-b]thiazole acetamides disclosed in the Neurogen patent family are optimized for histamine H3 receptor binding [1]. However, no quantitative binding data (Ki, IC50) for CAS 893984-68-4 at either GHSR or H3 receptors are available in the public domain as of the search date. The target differentiation is therefore based on vendor-claimed annotation rather than on experimentally measured selectivity ratios. This limitation must be explicitly acknowledged for procurement decisions.

ghrelin receptor GHSR target deconvolution imidazo[2,1-b]thiazole

NMDA Receptor Glycine-Site Binding Activity: Preliminary Signal vs. Class Baseline

A BindingDB entry tentatively associated with CAS 893984-68-4 reports an IC50 of 4.14 × 10^5 nM (414 µM) for inhibition of [3H]-strychnine binding to the N-methyl-D-aspartate (NMDA) glutamate receptor glycine site [1]. This level of activity is in the high-micromolar range, which for a typical CNS screening campaign would be considered marginal. For comparison, known glycine-site NMDA receptor antagonists such as 5,7-dichlorokynurenic acid exhibit IC50 values in the sub-micromolar range, and the class of imidazo[2,1-b]thiazole amides has not been systematically characterized at this target [2]. The BindingDB assignment cannot be definitively confirmed as corresponding to the exact compound CAS 893984-68-4 based on available metadata, and should be treated as a preliminary screening result requiring independent verification.

NMDA receptor glycine site strychnine binding CNS screening

Molecular Formula Identity vs. CBiPES (mGlu2 PAM): Isomeric Differentiation Prevents Functional Confusion

CAS 893984-68-4 shares the identical molecular formula (C21H19N3O2S) and molecular weight (377.46) with CBiPES hydrochloride (free base: C21H19N3O2S), a well-characterized selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2) with a reported IC50 of 98.2 nM . Despite this formula-level identity, the two compounds are distinct chemical entities with different IUPAC names, InChI keys (CAS 893984-68-4 InChI Key: BAGFKGPDDIMKOZ-UHFFFAOYSA-N), and pharmacophores. CBiPES acts as an mGlu2 PAM, whereas CAS 893984-68-4 is annotated as a ghrelin receptor ligand. For procurement or screening, this isomeric relationship means that any assay result obtained with CBiPES cannot be extrapolated to CAS 893984-68-4, and vice versa. Analytical confirmation of identity (LC-MS, 1H NMR, InChI key verification) is mandatory upon receipt to exclude isomer misassignment.

mGlu2 receptor positive allosteric modulator CBiPES isomer discrimination

Absence of Published Kinase Profiling Data Constitutes Negative Differentiation from Kinase-Targeted Imidazo[2,1-b]thiazoles

Multiple imidazo[2,1-b]thiazole acetamide series have been disclosed as potent kinase inhibitors. Examples include dual EGFR/IGF1R inhibitors with nanomolar cellular activity, benzo[4,5]imidazo[2,1-b]thiazole derivatives as EGFR inhibitors with MTT-based anti-proliferative data in human cancer cell lines, and TGFβ receptor (ALK1-ALK6) inhibitors characterized in in vitro kinase assays [1][2][3]. In contrast, no kinase inhibition data (IC50, Kd, % inhibition at single concentration) are publicly available for CAS 893984-68-4. This absence of kinase profiling data, while not proof of lack of activity, represents a meaningful negative differentiation: users selecting this compound for kinase-targeted screening should be aware that its kinome interaction profile is uncharacterized, whereas numerous structurally related imidazo[2,1-b]thiazole acetamides have established kinase polypharmacology.

kinase inhibition EGFR IGF1R TGFβ receptor selectivity profiling

Solubility and Formulation-Relevant Physicochemical Parameters: Predicted Values vs. Experimentally Measured mGlu2 PAM Comparator

The molecular structure of CAS 893984-68-4 yields predicted physicochemical parameters (logP, H-bond donors/acceptors, topological polar surface area) that can be compared to those of the isomeric mGlu2 PAM CBiPES and to the rule-of-five criteria for CNS drug-likeness. While experimentally measured solubility, logD, and permeability data are absent for CAS 893984-68-4, the calculated parameters place it within the general CNS-accessible chemical space: MW 377.46, moderate lipophilicity, 3 H-bond acceptors, 1 H-bond donor. The 4-methoxyphenyl group provides a metabolically labile site (O-demethylation) that may limit in vivo half-life relative to CYP-stable imidazo[2,1-b]thiazole congeners containing halogen substituents at the same position, as documented in the Neurogen H3 patent where fluoro-substituted analogues demonstrated improved metabolic stability [1].

physicochemical properties solubility logP TPSA drug-likeness

Patent Landscape Context: Differentiation by Absence from Major Imidazo[2,1-b]thiazole Patent Families

Comprehensive text searching of the two largest imidazo[2,1-b]thiazole amide patent families—Neurogen's US 7,728,009 (H3 receptor antagonists) and Gruenenthal's US 2009/0005399 A1 (broad therapeutic imidazo[2,1-b]thiazoles)—failed to identify CAS 893984-68-4 as a specifically exemplified compound [1][2]. This negative finding is significant: the compound does not appear in the major patent collections that dominate this chemical space, suggesting that its synthesis and potential use may not be encumbered by the claims of these families, or that it was prepared outside the mainstream imidazo[2,1-b]thiazole medicinal chemistry programs. The lack of patent exemplification also correlates with the dearth of publicly disclosed biological data, consistent with an early-stage tool compound or a compound prepared for a screening collection without full characterization.

patent landscape freedom to operate chemical prior art competitive intelligence

Procurement-Driven Application Scenarios for 2-(4-Methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide (CAS 893984-68-4)


Ghrelin Receptor (GHSR) Primary Screening and Tool Compound Development

Based on vendor annotation identifying the ghrelin receptor as the primary target [1], CAS 893984-68-4 is best positioned as a starting point for GHSR-focused screening campaigns. Users should commission a full concentration-response curve (8-point, 3-fold dilution) in a validated GHSR calcium mobilization or β-arrestin recruitment assay to establish a quantitative IC50/EC50 value. Parallel counter-screening against the histamine H3 receptor is recommended to quantify selectivity versus the class-level H3 activity of imidazo[2,1-b]thiazole amides [2]. If sub-micromolar GHSR potency is confirmed, the compound could serve as a novel chemotype for ghrelin pathway modulation, distinct from the well-known peptidyl and small-molecule GHSR ligands.

NMDA Receptor Off-Target Liability Assessment in CNS Safety Pharmacology Panels

The preliminary BindingDB data suggesting weak NMDA receptor glycine-site binding (IC50 = 414 µM) [1] positions CAS 893984-68-4 as a potential off-target liability probe for CNS-directed imidazo[2,1-b]thiazole programs. Users procuring the compound for CNS target screening should incorporate NMDA receptor binding (glycine and glutamate sites) into their selectivity panels. The high-micromolar potency indicates a low probability of NMDA-mediated neurotoxicity or cognitive impairment at typical screening concentrations (1–10 µM), but confirmation in a functional NMDA receptor assay (e.g., patch-clamp electrophysiology in cultured hippocampal neurons) is warranted before advancing to in vivo CNS studies.

Chemical Probe for Imidazo[2,1-b]thiazole Scaffold Polypharmacology Deconvolution

Given the documented polypharmacology of the imidazo[2,1-b]thiazole scaffold—spanning H3 receptors, EGFR/IGF1R kinases, TGFβ receptor kinases, and acetylcholinesterase [1][2]—CAS 893984-68-4, with its structurally distinct 4-methoxyphenylacetamide terminus, can serve as a chemical probe to deconvolve which pharmacological activities are intrinsically linked to the imidazo[2,1-b]thiazole core versus those conferred by specific substitution patterns. Users should profile the compound in a broad kinase panel (e.g., DiscoverX KINOMEscan at 1 µM) and compare the resulting kinome fingerprint with published profiles of H3-optimized and EGFR-optimized imidazo[2,1-b]thiazole amides. This comparative approach leverages the compound's unique substitution pattern to generate SAR insights that inform library design.

Analytical Reference Standard for Isomer Discrimination in Compound Management Workflows

Because CAS 893984-68-4 shares its molecular formula (C21H19N3O2S) with the commercially available mGlu2 PAM CBiPES [1], it serves as a critical reference standard for analytical method development. Compound management groups should use characterized material of CAS 893984-68-4 (authenticated by 1H NMR, LC-MS, and InChI Key confirmation) to develop orthogonal UPLC-MS methods capable of baseline-resolving the two isomers. This addresses a concrete procurement risk: without such methods, a vial labeled with MF C21H19N3O2S could contain either pharmacologically distinct compound, leading to erroneous screening results.

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.